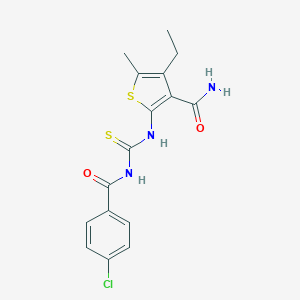![molecular formula C16H20N2O4 B354945 5-Oxo-5-[4-(1-pyrrolidinylcarbonyl)anilino]-pentanoic acid CAS No. 900080-57-1](/img/structure/B354945.png)
5-Oxo-5-[4-(1-pyrrolidinylcarbonyl)anilino]-pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-5-[4-(1-pyrrolidinylcarbonyl)anilino]-pentanoic acid is a synthetic organic compound with the molecular formula C16H20N2O4 and a molecular weight of 304.34 g/mol . This compound is characterized by the presence of a pyrrolidinylcarbonyl group attached to an anilino moiety, which is further connected to a pentanoic acid backbone. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-[4-(1-pyrrolidinylcarbonyl)anilino]-pentanoic acid typically involves the following steps:
Formation of the Anilino Intermediate: The initial step involves the reaction of aniline with pyrrolidine-1-carbonyl chloride to form 4-(1-pyrrolidinylcarbonyl)aniline.
Coupling with Pentanoic Acid: The intermediate is then coupled with 5-oxo-pentanoic acid under acidic or basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxo-5-[4-(1-pyrrolidinylcarbonyl)anilino]-pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The anilino and pyrrolidinylcarbonyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
5-Oxo-5-[4-(1-pyrrolidinylcarbonyl)anilino]-pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in the context of enzyme inhibition, is ongoing.
Industry: It finds applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Oxo-5-[4-(1-pyrrolidinylcarbonyl)anilino]-pentanoic acid involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Oxo-1-(4-pyridinyl)-3-pyrrolidinecarboxylic acid
- 5-Oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid
Comparison
Compared to similar compounds, 5-Oxo-5-[4-(1-pyrrolidinylcarbonyl)anilino]-pentanoic acid is unique due to its specific structural features, such as the combination of an anilino group with a pyrrolidinylcarbonyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
Eigenschaften
IUPAC Name |
5-oxo-5-[4-(pyrrolidine-1-carbonyl)anilino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-14(4-3-5-15(20)21)17-13-8-6-12(7-9-13)16(22)18-10-1-2-11-18/h6-9H,1-5,10-11H2,(H,17,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSNUEHIEKMYDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({3-[(Sec-butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354874.png)
![2-{[3-(Butyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B354875.png)
![2-{[3-(Propionylamino)anilino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B354877.png)
![2-{[4-(Isobutyrylamino)anilino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B354879.png)
![4-{4-[(Ethylanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B354880.png)
![2-({3-[(Butylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid](/img/structure/B354884.png)
![5-[5-(Butyrylamino)-2-chloroanilino]-5-oxopentanoic acid](/img/structure/B354938.png)
![5-Oxo-5-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)pentanoic acid](/img/structure/B354946.png)
![5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B354950.png)
![N-{4-chloro-3-[(cyclohexylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B354964.png)
![Methyl 4-{[3-(diethylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B354990.png)
![N-[4-(acetylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B354998.png)

![N-{3-[(methylamino)carbonyl]phenyl}nicotinamide](/img/structure/B355018.png)
